An In-depth Technical Guide to 4-Acetamidosalicylic Acid: History, Discovery, and Biological Activity
An In-depth Technical Guide to 4-Acetamidosalicylic Acid: History, Discovery, and Biological Activity
Introduction
4-Acetamidosalicylic acid, also known as N-acetyl-4-aminosalicylic acid, is a derivative of salicylic acid, a compound with a rich history in medicine. While not as widely recognized as its close relative, acetylsalicylic acid (aspirin), 4-acetamidosalicylic acid has been a subject of scientific interest. This technical guide provides a comprehensive overview of the history, synthesis, and biological activities of 4-acetamidosalicylic acid, with a focus on its anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in the field of drug development.
History and Discovery
The precise historical account of the first synthesis of 4-acetamidosalicylic acid is not well-documented in readily available literature. However, its discovery can be situated within the broader historical context of the exploration of salicylic acid derivatives in the late 19th and early 20th centuries. Following the successful synthesis of acetylsalicylic acid (aspirin) by Felix Hoffmann at Bayer in 1897, a significant amount of research was directed towards modifying the structure of salicylic acid to enhance its therapeutic properties and reduce its side effects.[1][2] The primary method for the synthesis of 4-acetamidosalicylic acid is the acetylation of 4-aminosalicylic acid (4-ASA).[3] 4-ASA itself gained prominence in the mid-20th century as a treatment for tuberculosis. It is plausible that 4-acetamidosalicylic acid was synthesized and studied during this period as a potential metabolite or a derivative with modified pharmacokinetic or pharmacodynamic properties.
Physicochemical Properties
4-Acetamidosalicylic acid is a white to off-white solid.[4] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H9NO4 | [5] |
| Molecular Weight | 195.17 g/mol | [5] |
| CAS Number | 50-86-2 | [5] |
| Melting Point | 227-229 °C | [6] |
| pKa | 3.02±0.10 (Predicted) | [7] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [7] |
| IUPAC Name | 4-acetamido-2-hydroxybenzoic acid | [5] |
Synthesis
The most common and straightforward method for the synthesis of 4-acetamidosalicylic acid is the acetylation of 4-aminosalicylic acid.[3] This reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent.
Experimental Protocol: Synthesis of 4-Acetamidosalicylic Acid
Materials:
-
4-Aminosalicylic acid (4-ASA)
-
Acetic anhydride
-
Pyridine (as a catalyst, optional)
-
Water
-
Ethanol
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 4-aminosalicylic acid in a suitable solvent, such as glacial acetic acid or a mixture of water and a base like sodium bicarbonate.
-
Slowly add acetic anhydride to the solution with constant stirring. The reaction is exothermic, so cooling may be necessary to control the temperature.
-
A catalytic amount of pyridine can be added to facilitate the reaction.
-
After the addition is complete, the reaction mixture is typically heated under reflux for a specified period (e.g., 1-2 hours) to ensure the completion of the acetylation.
-
The reaction mixture is then cooled to room temperature and poured into cold water to precipitate the product.
-
The crude 4-acetamidosalicylic acid is collected by filtration and washed with cold water to remove any unreacted starting materials and byproducts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
The purified crystals are dried under vacuum to yield the final product.
Logical Workflow for Synthesis:
Biological Activity and Mechanism of Action
The biological activities of 4-acetamidosalicylic acid are believed to be similar to other salicylic acid derivatives, primarily exhibiting anti-inflammatory properties. The mechanism of action of salicylates is multifaceted and involves the modulation of key inflammatory pathways.
Inhibition of Cyclooxygenase (COX) Enzymes
Modulation of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[9] Salicylates have been shown to inhibit the activation of NF-κB.[9] This inhibition is thought to occur through the prevention of the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκB degradation, salicylates block the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Signaling Pathway of NF-κB Inhibition by Salicylates:
Quantitative Bioactivity Data
Specific quantitative bioactivity data for 4-acetamidosalicylic acid, such as IC50 values for COX inhibition or NF-κB inhibition, are not widely reported in publicly available literature. For comparison, the table below presents IC50 values for other known COX inhibitors. It is important to note that these values can vary depending on the specific assay conditions.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Celecoxib | 13.02 | 0.49 | [10] |
| Phar-95239 | 9.32 | 0.82 | [10] |
| T0511-4424 | 8.42 | 0.69 | [10] |
| Zu-4280011 | 15.23 | 0.76 | [10] |
Experimental Protocols for Biological Activity Assessment
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compound (4-Acetamidosalicylic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl)
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the reaction buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add TMPD, which will be oxidized by the peroxidase activity of COX, resulting in a color change.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the log of the compound concentration.
Logical Workflow for COX Inhibition Assay:
NF-κB Luciferase Reporter Gene Assay
This assay is used to quantify the inhibitory effect of a compound on NF-κB transcriptional activity.
Materials:
-
A cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc).
-
Cell culture medium and supplements.
-
An NF-κB activator (e.g., TNF-α or lipopolysaccharide (LPS)).
-
Test compound (4-Acetamidosalicylic acid).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce the expression of the luciferase reporter gene.
-
After incubation, lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
The percentage of inhibition of NF-κB activity is calculated by comparing the luminescence of the compound-treated cells to the stimulated control cells.
-
The IC50 value is determined from the dose-response curve.
Conclusion
4-Acetamidosalicylic acid is a derivative of salicylic acid with potential anti-inflammatory properties. While its specific history of discovery is not well-defined, its synthesis and biological activities are in line with other salicylates. The primary mechanisms of its anti-inflammatory action are believed to be the inhibition of COX enzymes and the modulation of the NF-κB signaling pathway. Further research is warranted to fully elucidate its pharmacological profile, including the determination of its specific bioactivity and in vivo efficacy. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for future investigations into this and other related compounds.
References
- 1. Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 4-Acetamidosalicylic acid | 50-86-2 [chemicalbook.com]
- 5. 4-Acetamidosalicylic acid | C9H9NO4 | CID 65509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 50-86-2 CAS MSDS (4-Acetamidosalicylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
